Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-4-23-17(22)13-10-7-5-6-8-12(10)26-14(13)19-9-11-15(20)24-18(2,3)25-16(11)21/h9,19H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMNEBNGZAFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC=C3C(=O)OC(OC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure includes a benzo[b]thiophene core, which is known for its biological activity. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.
- Molecular Formula : C18H21NO6S
- Molecular Weight : 379.43 g/mol
- IUPAC Name : Ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Purity : Typically ≥ 95% .
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity. For instance:
- IC50 Values : The compound exhibited an IC50 range between 23.2 to 49.9 μM against various cancer cell lines . This indicates a potent ability to inhibit cell proliferation.
- Mechanism of Action : It was shown to induce apoptosis and necrosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound caused G2/M-phase and S-phase cell cycle arrest, suggesting that it interferes with the normal cell cycle progression .
Cytotoxicity and Selectivity
The cytotoxic effects were evaluated across different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 2... | MCF-7 | 23.2 |
| Ethyl 2... | HeLa | 49.9 |
| Ethyl 2... | A549 | 52.9 |
This table illustrates the varying levels of cytotoxicity across different cancer types, indicating a selective action against certain tumors.
Other Biological Activities
In addition to its antitumor effects, the compound has demonstrated:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown potential as an AChE inhibitor, which may have implications in neurodegenerative diseases like Alzheimer's .
- Antiviral Activity : Preliminary findings suggest that derivatives of this compound may inhibit Hepatitis C virus (HCV) replication .
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- In vitro studies indicated that treatment with the compound led to significant apoptosis in cancer cells via mitochondrial pathways.
- The study used annexin V staining and flow cytometry to quantify apoptotic cells.
- Toxicological Assessment :
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are yields optimized?
The compound is typically synthesized via Knoevenagel condensation of ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with substituted aldehydes or ketones. For example, cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole generates intermediates with active methylene groups, which undergo condensation with benzaldehydes in toluene using piperidine/acetic acid catalysis (yields: 72–94%) . Purification via recrystallization (ethanol or methanol) is critical for isolating high-purity products. Optimization focuses on solvent choice, catalyst loading, and reaction time (5–6 hours) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Post-synthesis characterization employs:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions and ring saturation (e.g., tetrahydrobenzo ring protons at δ 1.68–2.82 ppm) .
- Mass spectrometry (LC-MS/HRMS) for molecular weight validation (e.g., [M+H]+ peaks matching calculated values) .
Q. What safety protocols are recommended for handling this compound?
Safety data sheets (SDS) indicate risks of skin/eye irritation and respiratory toxicity. Key precautions include:
- Using PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
- Storing in cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .
- Emergency measures: Wash skin/eyes with water for 15 minutes; use CO₂ or dry chemical extinguishers for fires .
Advanced Research Questions
Q. How can computational methods streamline reaction design and reduce trial-and-error synthesis?
Quantum chemical calculations (e.g., reaction path searches) and information science are used to predict optimal reaction conditions. For example, ICReDD integrates computational modeling to narrow down solvent systems, catalysts, and temperature ranges, reducing development time by 30–50% . Feedback loops between experimental data and simulations refine predictions for novel derivatives .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from substituent variability or assay conditions. Strategies include:
- Dose-response profiling to identify activity thresholds (e.g., anti-inflammatory effects in vivo at 50 mg/kg vs. cytotoxicity at 100 mg/kg) .
- Comparative SAR studies : Modifying the dioxanylidene or tetrahydrobenzo groups alters electron-withdrawing/donating effects, impacting receptor binding .
- Validating results using orthogonal assays (e.g., MTT for cytotoxicity vs. DPPH for antioxidant activity) .
Q. What strategies improve yield and purity in large-scale synthesis?
Key approaches include:
- Solvent optimization : Toluene or ethanol minimizes side reactions during condensation .
- Catalyst screening : Piperidine/acetic acid systems enhance reaction rates and selectivity .
- Purification : Flash chromatography (e.g., 0–18% EtOAc/hexanes) or recrystallization (methanol) achieves >95% purity .
- Scale-up adjustments : Reflux time extension (from 4 to 6 hours) prevents incomplete reactions .
Q. What methodological frameworks are used to evaluate the compound's antioxidant activity?
Standardized in vitro assays include:
- DPPH radical scavenging : Measures IC₅₀ values (µM) via UV-Vis absorbance at 517 nm .
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³+→Fe²+ reduction capacity .
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, with COX-2 inhibition as a mechanistic endpoint .
Q. How can researchers elucidate the compound's mechanism of action in cancer models?
Mechanistic studies employ:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death in breast cancer lines (e.g., MCF-7) .
- Western blotting : Detection of Bax/Bcl-2 ratio changes and caspase-3 activation .
- Molecular docking : Simulations against targets like tubulin or topoisomerase II, guided by structural analogs (e.g., compound 7a in ).
Data Highlights
- Synthesis Yields : 72–94% for Knoevenagel-derived analogs .
- Biological IC₅₀ : 12–45 µM in antioxidant assays ; 8–22 µM in cytotoxicity screens .
- Structural Insights : Substituents at the 2-amino position significantly modulate bioactivity (e.g., phenylsulfonamido groups enhance anticancer potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
